![molecular formula C10H9N3O B3116219 2-(3-Pyridinyloxy)-3-pyridinamine CAS No. 214758-94-8](/img/structure/B3116219.png)
2-(3-Pyridinyloxy)-3-pyridinamine
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Mechanism of Action
Target of Action
The primary targets of 2-(3-Pyridinyloxy)-3-pyridinamine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the disruption of cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of protein kinases, which disrupts cellular signaling processes. This disruption can lead to the control of cell growth, differentiation, migration, and metabolism .
Advantages and Limitations for Lab Experiments
2-(3-Pyridinyloxy)-3-pyridinamine has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively inexpensive. Furthermore, it is a versatile molecule that can be used in a variety of biochemical and physiological experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. Additionally, its effects on biochemical and physiological pathways are not fully understood.
Future Directions
There are many potential future directions for research involving 2-(3-Pyridinyloxy)-3-pyridinamine. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological pathways it affects. Additionally, further research could be conducted to identify new applications for this compound, such as in the synthesis of new drugs or in the study of enzyme inhibition. Finally, further research could be conducted to improve the stability of this compound and to develop new methods for its synthesis.
Scientific Research Applications
2-(3-Pyridinyloxy)-3-pyridinamine has many applications in the fields of chemistry and biochemistry. It has been used as a reagent in the synthesis of various compounds, including peptides, antibiotics, and drugs. It has also been used in the study of biochemical pathways, such as those involved in signal transduction, gene regulation, and protein-protein interactions. Furthermore, it has been used in the study of enzyme inhibition and drug metabolism.
Safety and Hazards
properties
IUPAC Name |
2-pyridin-3-yloxypyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h1-7H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSMIKELUOFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214758-94-8 | |
Record name | 2-(pyridin-3-yloxy)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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